REACTION_CXSMILES
|
[NH2:1][C:2]1[NH:6][N:5]=[C:4]([CH2:7][OH:8])[N:3]=1.[CH3:9][C:10](=O)[CH2:11][C:12](=O)[CH3:13]>C(O)(=O)C>[CH3:9][C:10]1[CH:11]=[C:12]([CH3:13])[N:6]2[N:5]=[C:4]([CH2:7][OH:8])[N:3]=[C:2]2[N:1]=1
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Name
|
|
Quantity
|
9.5 g
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Type
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reactant
|
Smiles
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NC1=NC(=NN1)CO
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Name
|
|
Quantity
|
5.13 mL
|
Type
|
reactant
|
Smiles
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CC(CC(C)=O)=O
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Name
|
|
Quantity
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200 mL
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Type
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solvent
|
Smiles
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C(C)(=O)O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
The mixture was heated
|
Type
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TEMPERATURE
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Details
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to reflux for 4 hours
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Duration
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4 h
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Type
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CUSTOM
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Details
|
The product was isolated
|
Type
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CUSTOM
|
Details
|
by removing the solvent
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Type
|
CUSTOM
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Details
|
by rotary evaporation (8.5 g, 95% yield)
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Name
|
|
Type
|
|
Smiles
|
CC1=NC=2N(C(=C1)C)N=C(N2)CO
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |